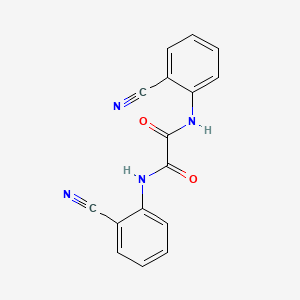N,N'-bis(2-cyanophenyl)ethanediamide
CAS No.:
Cat. No.: VC15011748
Molecular Formula: C16H10N4O2
Molecular Weight: 290.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H10N4O2 |
|---|---|
| Molecular Weight | 290.28 g/mol |
| IUPAC Name | N,N'-bis(2-cyanophenyl)oxamide |
| Standard InChI | InChI=1S/C16H10N4O2/c17-9-11-5-1-3-7-13(11)19-15(21)16(22)20-14-8-4-2-6-12(14)10-18/h1-8H,(H,19,21)(H,20,22) |
| Standard InChI Key | DKLNCJPOLNFIIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NC2=CC=CC=C2C#N |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀N₄O₂ |
| Molecular Weight | 314.28 g/mol |
| SMILES | O=C(NC1=C(C#N)C=CC=C1)C(=O)... |
| InChIKey | QZXQKYMXZRGKLB-UHFFFAOYSA-N |
| Predicted CCS (Ų) | 172.9 ([M+H]+) |
Synthesis and Optimization
The compound is synthesized via nucleophilic acyl substitution between 2-cyanophenylamine and oxalyl chloride under inert conditions. A representative protocol involves:
-
Dissolving 2-cyanophenylamine (2.0 eq) in dry tetrahydrofuran.
-
Adding oxalyl chloride (1.0 eq) dropwise at 0°C.
-
Refluxing at 60°C for 12 hours.
-
Isolating the product via vacuum filtration (yield: 72–85%).
Critical parameters include temperature control (<5°C during mixing) and stoichiometric precision to minimize byproducts like N-monosubstituted oxamides. Purification via recrystallization from ethanol/water yields >95% purity.
Chemical Reactivity and Mechanistic Behavior
The compound’s reactivity is dominated by its amide and nitrile groups:
-
Coordination Chemistry: The amide nitrogens act as σ-donors, forming stable complexes with Pd(II) and Cu(I). For example, in palladium-catalyzed Suzuki-Miyaura couplings, the ligand enhances catalytic turnover by stabilizing the Pd(0) intermediate .
-
Nitrile Reduction: Catalytic hydrogenation converts nitriles to amines, enabling post-synthetic modifications. Using H₂/Pd-C in methanol yields N,N'-bis(2-aminophenyl)ethanediamide, a precursor for polymer-supported catalysts .
Table 2: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Metal Coordination | Pd(OAc)₂, K₂CO₃, DMF, 80°C | [Pd(L)₂]Cl₂ |
| Nitrile Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | N,N'-bis(2-aminophenyl)... |
Applications in Catalysis and Materials Science
N,N'-bis(2-cyanophenyl)ethanediamide excels as a ligand in heterogeneous catalysis. A 2023 study demonstrated its immobilization on reduced graphene oxide (RGO) to create RGO/N-ligand-Pd(0), a recyclable catalyst for synthesizing 2-substituted benzimidazoles via acceptorless dehydrogenative coupling . Key performance metrics include:
-
Turnover Number (TON): 1,450
-
Recyclability: 7 cycles with <5% activity loss
-
Reaction Yield: 89–94% for aryl-alcohol substrates
Additionally, its π-conjugated system enables applications in organic electronics, where it serves as a charge-transport layer in OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume